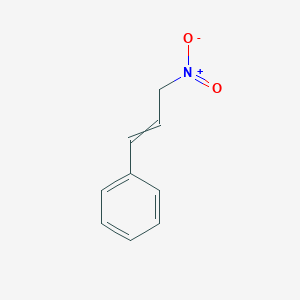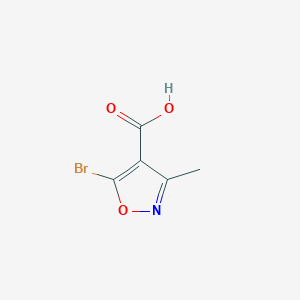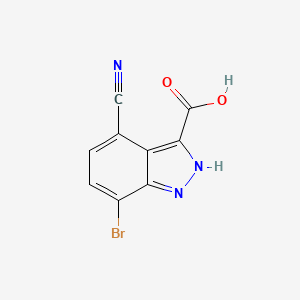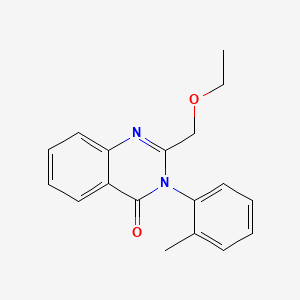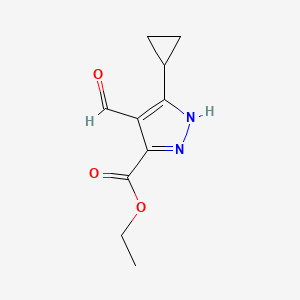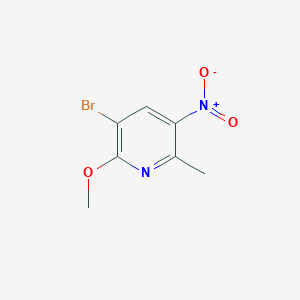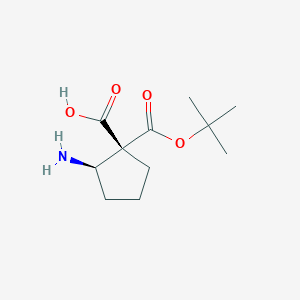
Boc-trans-2-aminocyclopentane carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-trans-2-aminocyclopentane carboxylic acid, also known as (1R,2R)-rel-2-[(1,1-dimethylethoxy)carbonyl]amino]-cyclopentane carboxylic acid, is an organic compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-trans-2-aminocyclopentane carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method starts with the cyclopentane carboxylic acid, which undergoes a series of reactions to introduce the Boc-protected amino group . The reaction conditions often involve the use of organic solvents such as chloroform, methanol, and ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the combination of suitable starting materials, followed by specific reaction steps to achieve the desired product. The reactions are carefully controlled to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Boc-trans-2-aminocyclopentane carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Boc-trans-2-aminocyclopentane carboxylic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceuticals and as a building block for drug design.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Boc-trans-2-aminocyclopentane carboxylic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparación Con Compuestos Similares
Similar Compounds
2-aminocyclopentane carboxylic acid: Lacks the Boc protection group.
2-aminocyclohexane carboxylic acid: Contains a six-membered ring instead of a five-membered ring.
2-aminocyclobutane carboxylic acid: Contains a four-membered ring instead of a five-membered ring.
Uniqueness
Boc-trans-2-aminocyclopentane carboxylic acid is unique due to its Boc protection group, which provides stability during synthetic processes. This protection allows for selective reactions and the formation of complex molecules without interference from the amino group .
Propiedades
Fórmula molecular |
C11H19NO4 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
(1R,2R)-2-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)11(8(13)14)6-4-5-7(11)12/h7H,4-6,12H2,1-3H3,(H,13,14)/t7-,11-/m1/s1 |
Clave InChI |
NZBULEMJQQIFQG-RDDDGLTNSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@]1(CCC[C@H]1N)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)C1(CCCC1N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B13936912.png)



![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13936931.png)

